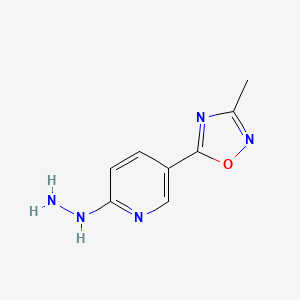![molecular formula C14H16N4O B2456686 4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine CAS No. 2007917-19-1](/img/structure/B2456686.png)
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is a heterocyclic compound with the molecular formula C14H16N4O and a molecular weight of 256.31 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with diethenyl groups and a morpholine ring. It is an off-white solid that is typically stored at temperatures between 0-8°C .
Mechanism of Action
It’s worth noting that the pyrrolo[2,1-f][1,2,4]triazine moiety, which is part of this compound, is found in several kinase inhibitors and nucleoside drugs . Kinase inhibitors are a type of targeted therapy that works by inhibiting specific proteins or enzymes that are dysregulated in certain diseases, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine involves multiple steps, starting with the formation of the pyrrolo[2,1-f][1,2,4]triazine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and triazine derivatives. The diethenyl groups are introduced via vinylation reactions, typically using reagents like vinyl bromide under palladium-catalyzed conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- **4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}piperidine
- **4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}pyrrolidine
Uniqueness
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is unique due to its combination of a pyrrolo[2,1-f][1,2,4]triazine core with diethenyl groups and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2,6-bis(ethenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-11-9-12-14(17-5-7-19-8-6-17)15-13(4-2)16-18(12)10-11/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCMTFUPXHDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN2C(=C1)C(=NC(=N2)C=C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)



![methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2456621.png)
![3,4-difluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2456623.png)


